2-Butanone, 4-hydroxy-4-phenyl-, (4R)-
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Overview
Description
2-Butanone, 4-hydroxy-4-phenyl-, (4R)-, also known as (4R)-4-hydroxy-4-phenyl-2-butanone, is an organic compound with the molecular formula C10H12O2. This compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. It is commonly referred to as raspberry ketone due to its presence in raspberries and its characteristic fruity aroma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-hydroxy-4-phenyl-, (4R)- can be achieved through various methods. One common approach involves the condensation of 4-hydroxybenzaldehyde with acetone in the presence of a base, followed by reduction of the resulting intermediate . Another method includes the asymmetric epoxidation of 1-phenyl-3-buten-2-one using a chiral catalyst, followed by hydrogenolysis .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts to achieve high enantioselectivity. Enzymatic reduction of 4-phenyl-2-butanone using yeast or other microorganisms is a common method employed in large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 4-hydroxy-4-phenyl-, (4R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-phenyl-2-butanone or 4-phenylbutanoic acid.
Reduction: Formation of 4-hydroxy-4-phenylbutanol.
Substitution: Formation of 4-chloro-4-phenyl-2-butanone or 4-bromo-4-phenyl-2-butanone.
Scientific Research Applications
2-Butanone, 4-hydroxy-4-phenyl-, (4R)- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its role in weight loss supplements due to its ability to increase lipid metabolism.
Industry: Utilized as a flavoring agent in the food industry and as a fragrance in cosmetics
Mechanism of Action
The mechanism of action of 2-Butanone, 4-hydroxy-4-phenyl-, (4R)- involves its interaction with various molecular targets and pathways:
Lipid Metabolism: It is believed to enhance lipid metabolism by increasing the activity of adiponectin, a hormone involved in regulating glucose levels and fatty acid breakdown.
Antioxidant Activity: The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
2-Butanone, 4-hydroxy-4-phenyl-, (4R)- can be compared with other similar compounds such as:
4-Phenyl-2-butanone: Lacks the hydroxyl group, making it less polar and less reactive in certain chemical reactions.
4-Hydroxy-2-butanone: Lacks the phenyl group, resulting in different chemical and biological properties.
4-Hydroxy-4-(4-nitrophenyl)-2-butanone: Contains a nitro group, which significantly alters its reactivity and applications.
These comparisons highlight the unique properties of 2-Butanone, 4-hydroxy-4-phenyl-, (4R)-, particularly its chiral nature and its applications in various fields.
Properties
CAS No. |
86734-67-0 |
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Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
(4R)-4-hydroxy-4-phenylbutan-2-one |
InChI |
InChI=1S/C10H12O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6,10,12H,7H2,1H3/t10-/m1/s1 |
InChI Key |
MUVVFSVVVHYLMQ-SNVBAGLBSA-N |
Isomeric SMILES |
CC(=O)C[C@H](C1=CC=CC=C1)O |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)O |
Origin of Product |
United States |
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